molecular formula C21H27N3O2S B2737544 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1235092-58-6

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2737544
M. Wt: 385.53
InChI Key: ZYJPAKBADQZQIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for this compound involves several steps, including cyclization, functional group transformations, and sulfonamide formation. Detailed synthetic procedures can be found in relevant literature .

Scientific Research Applications

CNS Disorders

N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including compounds related to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been identified as selective 5-HT7 receptor ligands or multifunctional agents. These compounds show promise in the polypharmacological approach to treating complex diseases, particularly CNS disorders. For instance, the study by Canale et al. (2016) identified potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, demonstrating antidepressant-like and pro-cognitive properties in vivo, highlighting their therapeutic potential for CNS disorders (Canale et al., 2016).

Cancer Research

Research into the anticancer properties of compounds structurally related to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has shown promising results. For example, aromatic sulfonamides containing a condensed piperidine moiety have been synthesized and demonstrated to induce oxidative stress and glutathione depletion in cancer cells, exhibiting cytotoxic effects. Madácsi et al. (2013) found that certain sulfonamides exerted 100% cytotoxic effects with low EC50 values on leukemia cells, suggesting their potential in cancer therapy (Madácsi et al., 2013).

Antimicrobial Activity

Compounds related to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide have also been explored for their antimicrobial potential. Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives showing potent inhibitory activity against Gram-positive and Gram-negative bacteria, indicating their usefulness as antimicrobial agents (Krishnamurthy et al., 2011).

properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c25-27(26,20-9-8-18-5-1-2-6-19(18)15-20)23-16-17-10-13-24(14-11-17)21-7-3-4-12-22-21/h3-4,7-9,12,15,17,23H,1-2,5-6,10-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPAKBADQZQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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